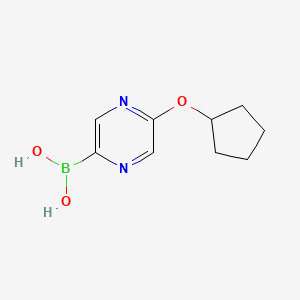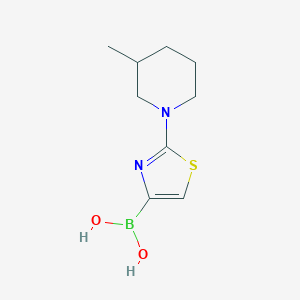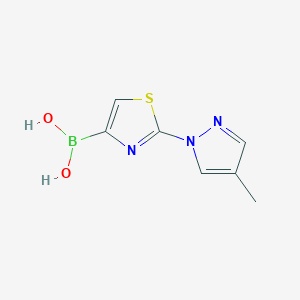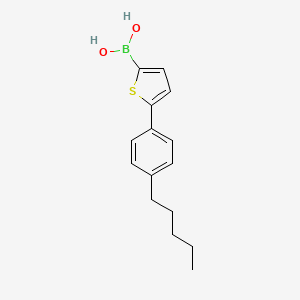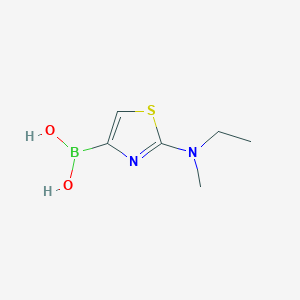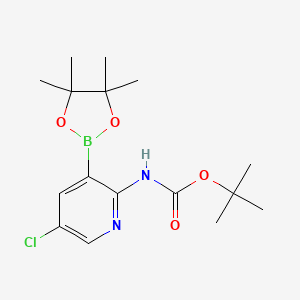
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester (Boc-2-ACPP) is an important reagent in organic synthesis and medicinal chemistry. It is a boronic acid derivative that has been widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dye intermediates. Boc-2-ACPP is a versatile reagent that can be used in many different synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. Boc-2-ACPP is also used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, Boc-2-ACPP can be used in the synthesis of peptides and proteins by forming amide bonds.
Wirkmechanismus
The mechanism of action of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is based on its ability to form amide bonds. Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can also react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester are not well understood. However, it is known that Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. It is also known that Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is its versatility. Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can be used in a variety of synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. It can also be used in the synthesis of peptides and proteins by forming amide bonds. The main limitation of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is its sensitivity to moisture. Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is hygroscopic and should be stored in a dry environment.
Zukünftige Richtungen
The potential future directions for Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester research include the development of new synthetic methods using Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester, the development of new pharmaceuticals and agrochemicals using Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester, and the development of new dye intermediates using Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester. Additionally, further research into the biochemical and physiological effects of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is needed to better understand its potential applications. Finally, further research into the stability of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is needed to better understand its shelf life and storage requirements.
Synthesemethoden
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can be synthesized by a two-step process. In the first step, 2-amino-5-chloropyridine is reacted with boronic acid in the presence of a base such as potassium carbonate. This reaction produces the boronic ester, which is then reacted with pinacol in the presence of a base such as sodium hydroxide. This reaction produces Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester.
Wissenschaftliche Forschungsanwendungen
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins by forming amide bonds. Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester has also been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester has been used in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates.
Eigenschaften
IUPAC Name |
tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSMLQJJBUDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

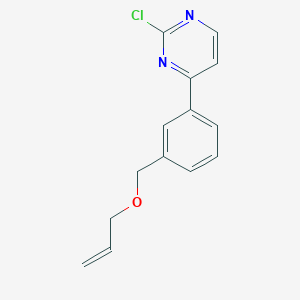
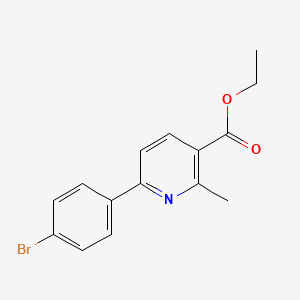

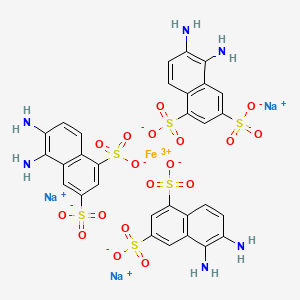
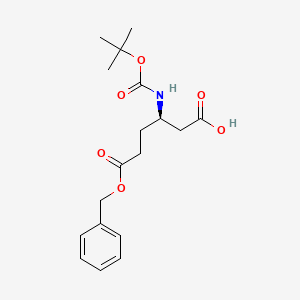
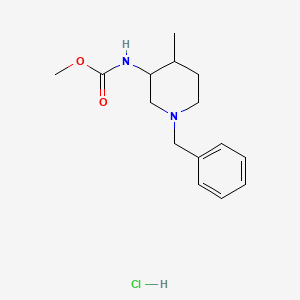
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
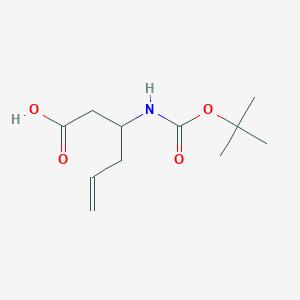
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
